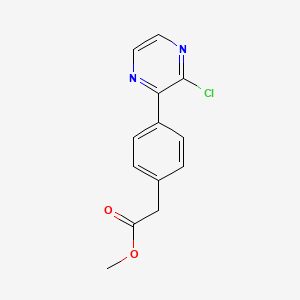
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropyrazin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate typically involves the esterification of [4-(3-chloropyrazin-2-yl)phenyl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: [4-(3-chloropyrazin-2-yl)phenyl]acetic acid.
Reduction: [4-(3-chloropyrazin-2-yl)phenyl]methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl [4-(3-bromopyrazin-2-yl)phenyl]acetate: Similar structure with a bromine atom instead of chlorine.
Methyl [4-(3-fluoropyrazin-2-yl)phenyl]acetate: Similar structure with a fluorine atom instead of chlorine.
Methyl [4-(3-iodopyrazin-2-yl)phenyl]acetate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
methyl 2-[4-(3-chloropyrazin-2-yl)phenyl]acetate |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11(17)8-9-2-4-10(5-3-9)12-13(14)16-7-6-15-12/h2-7H,8H2,1H3 |
InChIキー |
IIMKGDYRCXYMQE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














